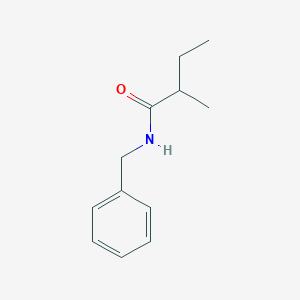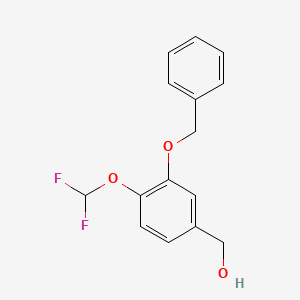
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol is an organic compound with a complex structure that includes both difluoromethoxy and phenylmethoxy functional groups
Métodos De Preparación
The synthesis of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the selective electrophilic di- and monofluorinations of precursor compounds using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired product, with variations in temperature, solvent, and reaction time playing crucial roles . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol can be compared with similar compounds such as:
(4-Difluoromethoxy-benzylidene)-(4-methoxy-phenyl)-amine: This compound shares the difluoromethoxy group but differs in its overall structure and properties.
2,6-Difluoro-4-(phenylmethoxy)-benzenemethanol: Another similar compound with slight variations in the position of the functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
577968-59-3 |
|---|---|
Fórmula molecular |
C15H14F2O3 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)-3-phenylmethoxyphenyl]methanol |
InChI |
InChI=1S/C15H14F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-8,15,18H,9-10H2 |
Clave InChI |
XJXVFNVVYODYKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)

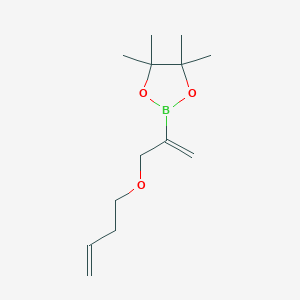
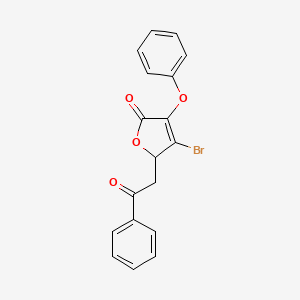
![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
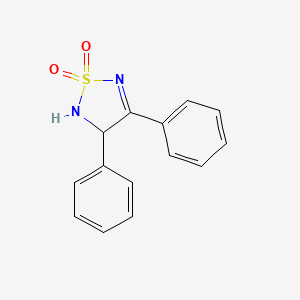
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)

![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

